Demethylasterriquinone B1
Description
Historical Overview of Demethylasterriquinone B1 Discovery and Early Characterization
This compound (DAQ B1) was first identified as a fungal metabolite. diabetesaction.orgresearchgate.net It was isolated from the fermentation broth of fungi such as Aspergillus terreus and Pseudomassaria sp. researchgate.netescholarship.org Early research characterized it as an unsymmetrical bis-indolylquinone. smolecule.comnih.gov The initial discovery of DAQ B1 as an orally active insulin (B600854) mimetic in mouse models of diabetes marked a significant breakthrough in medicinal chemistry. escholarship.orgacs.org This finding spurred further investigation into its chemical properties and potential applications. The process of obtaining the compound initially involved a multi-step procedure of isolation and purification from fermentation broths. diabetesaction.org
Significance of this compound as a Natural Product in Academic Inquiry
The significance of this compound in academic research is multifaceted. smolecule.com It is recognized for its ability to mimic the action of insulin, a complex protein, which presents a solution to a major challenge in medicinal chemistry. escholarship.org This insulin-mimetic property is primarily attributed to its role as a selective activator of the insulin receptor (IR). tocris.comrndsystems.com DAQ B1 has been shown to stimulate glucose uptake in fat and muscle cells, which is a key function of insulin in regulating blood sugar. smolecule.comtocris.com
Furthermore, DAQ B1 serves as a valuable tool for studying insulin signaling pathways. smolecule.com Its selective action on the insulin receptor, with minimal activation of other growth factor receptors, allows for targeted investigations into the mechanisms of insulin action and their implications in various diseases. smolecule.comtocris.com The study of DAQ B1 and its analogs also contributes to understanding structure-activity relationships, which is crucial for the design of new therapeutic agents. ontosight.ai
Classification and Nomenclature of this compound within Chemical Taxonomy
This compound is classified as a natural product, specifically a prenylquinone and an unsymmetrical bis-indolylquinone. smolecule.comnih.govnih.gov Its chemical structure features a 2,5-dihydroxybenzoquinone core substituted with two different indole (B1671886) moieties. smolecule.com
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione. smolecule.comnih.govclearsynth.com
The compound is also known by several synonyms and alternative names, including DAQ B1, L-783,281, and DMAQ-B1. tocris.comrndsystems.comnih.gov In the Medical Subject Headings (MeSH) classification, it falls under the category of Heterocyclic Compounds, specifically within the Indoles subclass. smolecule.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 78860-34-1 tocris.comnih.gov |
| Molecular Formula | C₃₂H₃₀N₂O₄ smolecule.comrndsystems.com |
| Molecular Weight | 506.59 g/mol smolecule.comtocris.com |
| IUPAC Name | 2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione smolecule.comnih.govclearsynth.com |
| InChI Key | XMGNJVXBPZAETK-UHFFFAOYSA-N tocris.com |
| Synonyms | DAQ B1, L-783,281, DMAQ-B1 tocris.comrndsystems.comnih.gov |
Current Research Landscape and Future Directions for this compound Studies
The current research on this compound is vibrant and focused on several key areas. A significant portion of the research is dedicated to the total synthesis of DAQ B1 and its derivatives. nih.govacs.orgnih.gov The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities of the compound for further studies and for creating analogs with potentially improved properties. diabetesaction.orgacs.org Researchers have explored various synthetic strategies, including base-promoted and acid-promoted condensations, as well as Stille couplings, to achieve the total synthesis of this complex natural product. nih.govacs.org
Another major research focus is the elucidation of its mechanism of action. ontosight.ai While it is known to be a selective insulin receptor activator, the exact binding site and its interaction with the receptor are still under investigation. smolecule.com Studies are ongoing to understand the downstream signaling effects of DAQ B1, noting that it activates the PI 3-kinase and Akt pathways but not the ERK pathway. tocris.comrndsystems.com Research has also identified glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a cellular target of DAQ B1. tocris.comrndsystems.com
Future research directions include the exploration of DAQ B1's therapeutic potential beyond its insulin-mimetic effects. ontosight.ai For instance, it has been found to activate Trk neurotrophin receptors, suggesting potential applications in neurodegenerative diseases. tocris.comrndsystems.com The development of "methyl scanning" techniques, where methylated derivatives are systematically prepared and tested, is being used to identify the regions of the molecule crucial for its biological activity. nih.govacs.org This approach aids in the design of more potent and selective analogs. Furthermore, the creation of biotin-demethylasterriquinone conjugates is facilitating the isolation and identification of its cellular receptors. nih.govacs.org The long-term vision is to develop orally active small molecules that can effectively manage metabolic diseases, with DAQ B1 serving as a foundational lead compound. aston.ac.uk
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Demethylasterriquinone A1 |
| Insulin |
| 2-isoprenylindole |
| 7-prenylindole |
| bromanil (B121756) |
| 2,5-dichlorobenzoquinone |
| 3-bromo-2,5-dichlorobenzoquinone |
| (N-isoprenylindol-3-yl)tin |
| (7-prenylindole)tin |
| bromo-2,5-dichloro-4-indolylbenzoquinone |
| Biotin-demethylasterriquinone conjugate |
| glyceraldehyde 3-phosphate dehydrogenase |
| L-783,281 |
| 2,5-dihydroxybenzoquinone |
| asterriquinone (B1663379) |
| Ras proteins |
| 2,5-dichlorohydroquinone |
| 2-tert-butylindole |
| ZL196 |
| LD17 |
| 2-methylhydroquinone |
| 2-methylindole |
| 2-methyl benzoquinone |
| phenylindolyldihydroxyquinone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGNJVXBPZAETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78860-34-1 | |
| Record name | 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78860-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethylasterriquinone B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMETHYLASTERRIQUINONE B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies of Demethylasterriquinone B1
Fungal Production of Demethylasterriquinone B1: Aspergillus terreus and Pseudomassaria sp.
This compound is a metabolite produced by specific species of fungi. Notably, it has been identified from both terrestrial and endophytic fungal strains, highlighting the diverse ecological niches that harbor producers of this compound.
Research has confirmed the production of a wide array of secondary metabolites, including various asterriquinones, by the fungus Aspergillus terreus . This species is a well-known producer of bioactive compounds, and investigations into its metabolic products have led to the identification of the broader asterriquinone (B1663379) family.
Furthermore, this compound has been explicitly isolated from a tropical endophytic fungus, Pseudomassaria sp. . Endophytic fungi reside within the tissues of living plants, and this particular discovery was the result of a screening program aimed at identifying natural products with specific biological activities from these unique microorganisms. The identification of DAQ B1 from Pseudomassaria sp. underscores the importance of exploring symbiotic fungi as a source of novel chemical entities.
The following table summarizes the known fungal producers of this compound.
Fungal Producers of this compound| Fungal Genus | Species | Habitat/Source |
|---|---|---|
| Aspergillus | terreus | Soil, Marine |
| Pseudomassaria | sp. | Tropical Endophyte |
Isolation Techniques from Fungal Metabolites
The isolation of this compound from fungal cultures is a multi-step process that relies on established phytochemical and chromatographic techniques. The general workflow involves the extraction of the compound from the fungal fermentation broth, followed by purification to isolate DAQ B1 from other metabolites.
A typical isolation procedure begins with the large-scale fermentation of the producing fungal strain, such as Pseudomassaria sp., in a suitable liquid culture medium. After an appropriate incubation period to allow for the production of secondary metabolites, the fermentation broth is harvested. The broth is then partitioned and extracted with an organic solvent, commonly ethyl acetate (B1210297), to separate the organic compounds, including DAQ B1, from the aqueous components.
The resulting crude extract, which contains a complex mixture of compounds, undergoes a series of chromatographic purification steps. This systematic process is essential to achieve a high degree of purity for the target compound.
Key Isolation and Purification Steps:
Solvent Extraction: The fungal fermentation broth is extracted with ethyl acetate to obtain a crude extract containing the desired compound.
Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. Different solvents or solvent mixtures (gradients) are used to elute fractions with varying polarities, allowing for an initial separation of compounds.
Sephadex LH-20 Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography on a Sephadex LH-20 column. This step separates molecules based on their size.
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative HPLC. This technique provides high-resolution separation, yielding this compound in a highly purified form.
The purity of the final compound is confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure is elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Bioprospecting and Identification of Novel this compound-Producing Organisms
Bioprospecting is the systematic search for new sources of chemical compounds, genes, and other valuable products from nature. The discovery of this compound is a direct outcome of bioprospecting efforts focused on microbial sources, particularly fungi. These initiatives often involve the screening of a large number of microorganisms to identify those that produce bioactive metabolites.
The identification of Pseudomassaria sp. as a producer of DAQ B1 came from a large-scale screening of tropical endophytic fungi. This highlights a successful strategy in natural product discovery: targeting organisms from unique and biodiverse environments. Endophytic fungi are of particular interest because their symbiotic relationship with host plants can lead to the production of unique secondary metabolites.
Similarly, marine environments are another frontier for bioprospecting. Marine-derived fungi have adapted to extreme conditions, which can drive the evolution of novel metabolic pathways and the production of unique chemical structures. The isolation of various asterriquinones from marine-derived Aspergillus species showcases the potential of marine bioprospecting in identifying new producers of this class of compounds. The ongoing exploration of these untapped fungal resources holds promise for the discovery of new organisms that produce this compound and its derivatives.
Bioprospecting Approaches for DAQ B1 Producers
| Bioprospecting Strategy | Target Organisms | Environment/Source | Outcome |
|---|---|---|---|
| Bioactivity Screening | Endophytic Fungi | Tropical Plants | Identification of Pseudomassaria sp. as a DAQ B1 producer. |
Biosynthetic Pathways and Precursor Analysis of Demethylasterriquinone B1
Proposed Biosynthetic Routes to the Bis-indolylquinone Core
The central structural feature of Demethylasterriquinone B1 is its bis-indolylquinone core. The proposed biosynthetic pathway for this core commences with the amino acid L-tryptophan. The initial key step involves the dimerization of two molecules of L-tryptophan to form the foundational bis-indolyl scaffold. This process is not a simple head-to-head coupling; rather, it is a sophisticated enzymatic reaction that establishes the characteristic linkage between the two indole (B1671886) rings.
A crucial intermediate in the biosynthesis of many asterriquinones is didemethylasterriquinone D (DDAQ D). The formation of DDAQ D from L-tryptophan represents the commitment step towards the synthesis of the bis-indolylquinone core. This transformation is a multi-step process involving oxidation and dimerization, catalyzed by specific enzymes encoded within a dedicated biosynthetic gene cluster.
Role of Indole and Quinone Moieties in Biosynthesis
The indole and quinone moieties are the fundamental building blocks of this compound, and their roles in the biosynthesis are distinct and essential.
Indole Moiety : The indole rings, derived from L-tryptophan, form the backbone of the molecule. L-tryptophan serves as the primary precursor, providing the core indole structure that undergoes subsequent enzymatic modifications. The biosynthesis of many indole-containing natural products begins with the conversion of L-tryptophan to indole-3-pyruvic acid.
Quinone Moiety : The quinone ring is formed through the dimerization and subsequent oxidation of the indole precursors. This part of the molecule is crucial for the compound's structure and, ultimately, its biological activity. The formation of the benzoquinone core is a critical step in the biosynthetic pathway, creating the central ring system to which the indole groups are attached.
Enzymatic Steps and Intermediates in this compound Formation
The biosynthesis of this compound is a cascade of enzymatic reactions. While the complete pathway is a subject of ongoing research, key enzymatic steps and intermediates have been identified through studies of related compounds like terrequinone A. The enzymes involved are encoded by the tdi (terrequinone D biosynthesis) gene cluster.
The process begins with the enzyme TdiD , a pyridoxal-5'-phosphate-dependent aminotransferase. TdiD converts L-tryptophan into indole-3-pyruvic acid. Subsequently, the non-ribosomal peptide synthetase (NRPS)-like enzyme TdiA catalyzes the dimerization of two molecules of indole-3-pyruvic acid to form the bis-indolyl scaffold, didemethylasterriquinone D (DDAQ D).
Following the formation of the core structure, prenylation occurs. TdiB , a prenyltransferase, is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group to the DDAQ D core. This prenylation is a key modification that leads to the diversity of asterriquinone (B1663379) structures. In the case of this compound, two distinct prenyl groups are present on the final molecule. The formation of the quinone ring is facilitated by the activity of TdiC , an NADH-dependent quinone reductase, which generates a hydroquinone (B1673460) intermediate that is susceptible to prenylation nih.govresearchgate.net.
Genetic Basis of Biosynthetic Enzymes
The enzymatic machinery for the biosynthesis of asterriquinones, including this compound, is encoded by a dedicated biosynthetic gene cluster. In fungi, the genes responsible for the production of a specific secondary metabolite are often found clustered together on a chromosome. This co-localization allows for coordinated regulation of their expression.
For the related compound terrequinone A, the biosynthetic gene cluster is designated as tdiA-tdiE. This cluster contains the genes encoding the key enzymes required for the synthesis of the bis-indolylquinone core and its subsequent modifications nih.govnih.govresearchgate.net.
tdiA : Encodes a non-ribosomal peptide synthetase (NRPS)-like enzyme responsible for the dimerization of indole-3-pyruvic acid.
tdiB : Encodes a prenyltransferase that catalyzes the attachment of prenyl groups to the bis-indolylquinone core.
tdiC : Encodes a quinone reductase involved in the formation of the hydroquinone intermediate.
tdiD : Encodes an aminotransferase that converts L-tryptophan to indole-3-pyruvic acid.
tdiE : The exact function of TdiE is still under investigation, but it is believed to play a role in preventing the formation of off-pathway monoprenylated byproducts nih.govresearchgate.net.
The presence of a similar gene cluster is anticipated to be responsible for the biosynthesis of this compound, with potential variations in the modifying enzymes that account for its specific structure.
Synthetic Strategies and Analog Development for Demethylasterriquinone B1
Total Synthesis of Demethylasterriquinone B1: Methodological Advancements
The total synthesis of this compound has been approached through several key chemical strategies, each with its own set of advantages and challenges. These methodologies have evolved to improve yield, efficiency, and control over the complex molecular architecture of the target compound.
Early synthetic efforts towards bis-indolylquinones like this compound utilized base-promoted condensation reactions. One such approach involves the reaction of indoles with a halogenated benzoquinone, such as bromanil (B121756). In the synthesis of DAQ B1, this method was exploited where the sterically hindered 2-isoprenylindole undergoes a monoaddition to the bromanil. This initial condensation is a crucial step that allows for the subsequent introduction of a second, different indole (B1671886) moiety. nih.gov
To address the regiochemical issues inherent in base-promoted condensations, acid-promoted addition methods have been developed. These techniques offer an alternative pathway for the coupling of indoles to benzoquinones. An extension of a method using acid-promoted addition of indoles to 2,5-dichlorobenzoquinone was explored for the synthesis of this compound. nih.gov
Initial attempts using mineral acids to react 2-isoprenylindole with dichlorobenzoquinone were unsuccessful. However, the use of a milder acid promoter, acetic acid, in conjunction with a modified quinone, 3-bromo-2,5-dichlorobenzoquinone, proved to be a successful strategy. This approach allowed for the controlled addition of the first indole, setting the stage for the introduction of the second indole unit with greater regiochemical precision. nih.gov
The Stille cross-coupling reaction has emerged as a powerful and versatile tool in the synthesis of complex natural products, including this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. The regiochemistry established using selectively halogenated quinones in the acid-promoted addition can be effectively utilized in subsequent Stille couplings. nih.gov
In the context of DAQ B1 synthesis, a key step involves the coupling of a bromo-2,5-dichloro-4-indolylbenzoquinone intermediate with a (7-prenylindole)tin reagent. This reaction selectively forms the desired carbon-carbon bond, leading to the precursor of this compound. The dihaloquinone products resulting from these indole/quinone coupling processes can then be hydrolyzed to yield the final dihydroxyquinone natural products. nih.gov A model system for this approach was the synthesis of demethylasterriquinone A1, which was achieved via a Stille coupling of a 2,5-dibromobenzoquinone with an (N-isoprenylindol-3-yl)tin, exclusively producing the para-substituted bis-indolylquinone. nih.gov
Chemoenzymatic Syntheses and Biocatalytic Transformations
While the total synthesis of this compound has been dominated by traditional organic chemistry methods, the principles of chemoenzymatic synthesis and biocatalysis offer promising avenues for more sustainable and efficient production of this complex molecule and its precursors. Although a complete chemoenzymatic synthesis of DAQ B1 has not been reported, biocatalytic methods for the synthesis of key building blocks are well-established.
For instance, lipases have been shown to catalyze the synthesis of bis(indolyl)methanes through cascade reactions of indoles with aldehydes in aqueous media, demonstrating the potential of enzymes to facilitate the formation of the core bis-indolyl structure. rsc.orgmdpi.com Furthermore, lipases are also utilized in the synthesis of various heterocyclic compounds and in esterification reactions that could be applied to precursors of DAQ B1. researchgate.netmdpi.comnih.gov
A crucial aspect of the DAQ B1 structure is the presence of prenylated indole moieties. The enzymatic synthesis of these precursors is an active area of research. While a direct biocatalytic route to the specific prenylated indoles found in DAQ B1 has not been detailed, the broader applicability of enzymes in such transformations suggests a feasible chemoenzymatic strategy. Such a strategy would likely involve the enzymatic synthesis of the prenylated indole fragments, followed by their chemical coupling to a central quinone core using the methods described in the previous sections.
Design and Synthesis of this compound Analogs
The development of a modular and efficient total synthesis for this compound has opened the door to the design and synthesis of a variety of analogs. biocrick.comnih.gov These analogs are crucial for structure-activity relationship (SAR) studies, which aim to identify the key molecular features responsible for the biological activity of DAQ B1 and to develop new compounds with improved therapeutic properties.
One notable approach to analog design is "methyl scanning," which involves the systematic replacement of hydrogen atoms with methyl groups at various positions on the DAQ B1 scaffold. The synthesis of a family of methylated derivatives allows for the probing of the binding site of the molecule's biological target. biocrick.com The development of an optimal total synthesis was instrumental in enabling the concise preparation of these methyl scan derivatives for biological evaluation. biocrick.com
The insights gained from such studies can then be used to design more complex analogs. For example, the results from methyl scanning experiments were used to design a biotin-demethylasterriquinone conjugate. This affinity reagent was synthesized in a four-step process and is a valuable tool for identifying and isolating the cellular receptors of this compound. biocrick.com The ability to readily modify the synthetic route to create a diverse range of congeners is a testament to the robustness of the developed synthetic strategies. biocrick.comnih.gov
Regiochemical Control in this compound Synthesis
A central challenge in the synthesis of unsymmetrical bis-indolylquinones like this compound is the control of regiochemistry. The two different indole moieties can add to the benzoquinone core in multiple orientations, leading to a mixture of isomers that are often difficult to separate.
As mentioned previously, the base-promoted condensation of 7-prenylindole with the mono-adduct of 2-isoprenylindole and bromanil results in both meta- and para-substituted products. nih.gov This lack of regioselectivity is a significant drawback of this synthetic route.
To overcome this, a more controlled, stepwise approach was developed. This strategy relies on the acid-promoted addition of 2-isoprenylindole to 3-bromo-2,5-dichlorobenzoquinone. The presence of the bromine and chlorine atoms on the quinone ring directs the addition of the indoles to specific positions, thereby ensuring a high degree of regiochemical control. The established regiochemistry in this intermediate is then carried through the subsequent Stille coupling reaction, ultimately leading to the desired unsymmetrical substitution pattern of this compound. nih.gov This strategic use of halogenated quinones and orthogonal coupling reactions represents a key advancement in the synthesis of this class of natural products.
Molecular Mechanisms of Action of Demethylasterriquinone B1
Interaction with Receptor Tyrosine Kinases
DMAQ-B1 directly interacts with several receptor tyrosine kinases, exhibiting a notable selectivity for the insulin (B600854) receptor. This interaction is the primary event that triggers its biological effects.
Demethylasterriquinone B1 is a selective activator of the insulin receptor (IR). tocris.combiocrick.com Identified through cell-based assays designed to find small molecules that activate the human insulin receptor tyrosine kinase (IRTK), DMAQ-B1 was shown to directly interact with the IR. nih.gov This interaction leads to the activation of the receptor's intrinsic tyrosine kinase, resulting in the autophosphorylation of the IR β subunit. nih.govtocris.combiocrick.com
The activation of the IRTK by DMAQ-B1 is a critical step in initiating insulin-like signaling. Research has demonstrated that DMAQ-B1 can activate both partially purified native IR and recombinant IR kinase, confirming a direct interaction with the receptor. nih.gov This activation is dose-dependent, with an effective concentration (EC50) for IRTK activation in the range of 3 to 6 μM. tocris.combiocrick.com The compound's ability to induce IR phosphorylation mimics the action of insulin, thereby initiating a cascade of downstream cellular events typically associated with insulin signaling. nih.govnih.gov
| Receptor | EC50 Value (μM) | Effect |
|---|---|---|
| Insulin Receptor Tyrosine Kinase (IRTK) | 3 - 6 | Activation, Phosphorylation |
| Insulin-like Growth Factor-I Receptor (IGF1R) | 100 | Modulation |
| Epidermal Growth Factor Receptor (EGFR) | 100 | Interaction |
| Trk Neurotrophin Receptors (TrkA, B, C) | N/A | Activation |
While DMAQ-B1 effectively activates the insulin receptor, it shows significantly less potency towards the structurally related Insulin-like Growth Factor-I Receptor (IGF1R). nih.gov Studies have shown that DMAQ-B1 is relatively selective for the IR compared to the IGF1R. nih.gov The EC50 value for IGF1R activation by DMAQ-B1 is approximately 100 μM, which is substantially higher than that required for IR activation. tocris.combiocrick.com This selectivity is a key feature, as nonspecific activation of IGF1R is associated with different physiological outcomes, including cell growth and proliferation. nih.gov The preferential activation of the IR highlights the specific insulin-mimetic nature of DMAQ-B1. researchgate.net
Similar to its interaction with IGF1R, this compound displays weak activity towards the Epidermal Growth Factor Receptor (EGFR). The EC50 for EGFR interaction is reported to be 100 μM, indicating a low affinity. tocris.combiocrick.com This demonstrates the compound's selectivity for the insulin receptor over other homologous receptor tyrosine kinases. nih.govresearchgate.net The minimal interaction with EGFR further distinguishes DMAQ-B1's mechanism from that of broad-spectrum kinase activators.
In addition to its effects on insulin and growth factor receptors, DMAQ-B1 has been found to activate the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. tocris.com This family includes TrkA, TrkB, and TrkC, which are crucial for neuronal survival and differentiation. nih.gov DMAQ-B1 activates these receptors by interacting at a site that is distinct from the binding site for their natural neurotrophin ligands. tocris.combiocrick.com This non-peptidyl activation of Trk receptors represents another dimension of DMAQ-B1's biological activity.
Downstream Signaling Pathway Modulation
The activation of the insulin receptor by DMAQ-B1 triggers a cascade of intracellular signaling events. These downstream pathways are crucial for mediating the metabolic effects associated with insulin.
Following the DMAQ-B1-induced phosphorylation of the insulin receptor, the signal is transduced to downstream effector molecules. One of the primary pathways activated is the Phosphatidylinositol 3-kinase (PI 3-Kinase)/Akt pathway. nih.govtocris.combiocrick.com DMAQ-B1 stimulates the phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key docking protein in the insulin signaling cascade. nih.govnih.gov
Phosphorylated IRS-1 serves as a recruitment site for PI 3-Kinase, leading to its activation. youtube.com Activated PI 3-Kinase then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). nih.gov This second messenger recruits the serine/threonine kinase Akt (also known as Protein Kinase B) to the cell membrane, where it is subsequently phosphorylated and activated. youtube.com
A significant finding is that DMAQ-B1 selectively activates the PI 3-Kinase/Akt pathway, which is primarily associated with metabolic effects like glucose uptake. biocrick.comnih.gov It does not, however, significantly activate the extracellular-regulated kinase (ERK) pathway, which is linked to proliferative effects. tocris.combiocrick.comnih.gov This selective activation of the metabolic branch of insulin signaling underscores the potential of DMAQ-B1 as a selective insulin receptor modulator. nih.gov This divergence in pathway activation distinguishes its action from that of insulin, which typically activates both metabolic and proliferative pathways. biocrick.comnih.gov
ERK Pathway Investigation
This compound (DAQ B1) has been identified as a selective insulin receptor modulator. nih.gov Its mechanism of action involves the differential activation of downstream signaling pathways. While it stimulates the metabolic branch of the insulin signaling pathway, research has shown that it does not activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular-regulated kinase (ERK). nih.govbiocrick.comtocris.com
Insulin typically activates both metabolic and proliferative pathways. nih.gov The latter is mediated through the Ras/MAPKinase pathway, which involves the phosphorylation of ERK and is associated with the proliferation of vascular smooth muscle cells. nih.gov However, studies on the intracellular signal transduction of DAQ B1 have demonstrated a selective activation of Akt kinase, a key component of the metabolic pathway, without a corresponding activation of ERK. nih.gov This selectivity is a desirable property, as the glucose-lowering effects of DAQ B1 are not accompanied by the enhanced vascular proliferation that can be a side effect of chronic insulin administration. nih.govbiocrick.com This divergence from insulin's action highlights DAQ B1's role as a selective modulator, capable of activating specific kinases downstream of the insulin receptor. nih.govbiocrick.com
IRS-1 and SHC Phosphorylation
As an insulin-mimetic compound, this compound (DAQ B1) influences key proteins in the insulin signaling cascade. nih.gov Upon activation of the insulin receptor (IR), the insulin receptor substrate-1 (IRS-1) is a primary downstream target. Research has shown that DAQ B1 mediates insulin-like effects, which include the phosphorylation of IRS-1. biocrick.comnih.gov This phosphorylation is a critical step that leads to the activation of subsequent signaling molecules, such as phosphoinositide 3-kinase (PI3K) and Akt kinase. biocrick.comnih.gov
In addition to IRS-1, other downstream signaling proteins are affected by DAQ B1. Studies have indicated that the signaling cascade activated by DAQ B1 also involves SHC, another adaptor protein that can be phosphorylated upon insulin receptor activation. researchgate.net The phosphorylation of these adaptor proteins, like IRS-1 and Shc, is essential for linking the activated receptor to downstream pathways that regulate cellular processes. unc.edu
p70 S6 Kinase and GSK-3 Regulation
The signaling effects of this compound (DAQ B1) extend to downstream kinases that regulate protein synthesis and glycogen (B147801) metabolism. Research has identified that DAQ B1 activates several downstream signaling proteins, including p70 S6 kinase (p70S6K) and glycogen synthase kinase-3 (GSK-3). researchgate.net
The activation of p70S6K is a crucial event in the regulation of protein synthesis and cell growth. nih.govmerckmillipore.com GSK-3 is a key enzyme in glycogen metabolism and is also involved in a variety of other cellular processes. mrc.ac.uk The regulation of GSK-3 is complex; it is typically inhibited by serine phosphorylation in response to insulin, a process that can be mediated by kinases such as Akt and p70S6K. mrc.ac.uknih.gov The inactivation of GSK-3 by insulin and growth factors can be mediated by its phosphorylation at a specific serine residue (Ser-9 on GSK3β), a process that can be carried out by kinases like MAPKAP kinase-1 and p70S6K. ucla.edu The modulation of both p70S6K and GSK-3 by DAQ B1 underscores its role as an insulin-mimetic that influences key metabolic pathways. researchgate.net
Cellular Target Identification Beyond Receptor Tyrosine Kinases
While the cytoplasmic tyrosine kinase domain of the insulin receptor's β-chain was initially identified as a target for this compound (DAQ B1), further investigations have sought to identify other cellular proteins that bind to this insulin mimic. nih.gov Understanding all the proteins with which DAQ B1 interacts is crucial for evaluating the selectivity of this and future related compounds. nih.gov
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Binding and Functional Implications
A significant finding in the study of this compound (DAQ B1) has been the identification of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a cellular binding partner. nih.govnih.gov This discovery was made using phage display cloning with a biotinylated derivative of DAQ B1. nih.govnih.gov GAPDH is a well-known enzyme in the glycolytic pathway but has also been implicated in non-metabolic processes. wikipedia.org
The binding of DAQ B1 to human GAPDH was confirmed using surface plasmon resonance, which also measured the binding affinity. nih.gov These findings suggest that GAPDH is another target of this insulin mimic, which could help explain its action as a selective insulin receptor modulator. nih.govnih.gov
| Analyte | Target | Binding Affinity (KD) |
| This compound | Human Erythrocyte GAPDH | 7.2 µM |
| DAQ-biotin | Human Erythrocyte GAPDH | 7.5 µM |
This table presents the dissociation constants (KD) for the binding of this compound and its biotinylated form to GAPDH, as determined by surface plasmon resonance. The similar KD values indicate that the biotin (B1667282) tag does not significantly interfere with binding. nih.gov
Potential for Inhibition of Phosphatase Activity
The interaction between this compound (DAQ B1) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) has led to hypotheses regarding its effect on phosphatase activity. nih.gov Research in C. elegans has suggested that tetrameric GAPDH is essential for a cellular phosphatase activity that dephosphorylates phosphatidylinositol lipids, which are products of phosphatidylinositol-3-kinase (PI3Kinase). nih.gov
Therefore, the binding of small molecules like DAQ B1 to GAPDH could potentially disrupt phosphatases that act on these lipids. nih.gov Such a disruption would lead to an increase in the levels of phosphorylated phosphatidylinositol lipids, thereby potentiating insulin signaling through the PI3Kinase pathway. nih.gov This mechanism provides a potential explanation for how DAQ B1 enhances the metabolic branch of insulin signaling, which is responsible for promoting glucose transport. nih.gov Tyrosine phosphatases that dephosphorylate the insulin receptor are considered potential therapeutic targets for type 2 diabetes. nih.gov
Intracellular Calcium Dynamics
This compound (DAQ B1) has been shown to influence intracellular calcium ([Ca2+]i) levels. researchgate.net Studies have demonstrated that DAQ B1 can induce an increase in intracellular calcium. researchgate.net This effect is attributed to the release of Ca2+ from intracellular stores. researchgate.net
The regulation of intracellular calcium is a critical signaling mechanism in many cellular processes. buckinstitute.orgnih.gov In the context of pancreatic beta-cells, DAQ B1 was found to stimulate insulin secretion at nonstimulatory glucose concentrations, a process linked to its effect on the insulin receptor substrate-1/phosphatidylinositol-3-kinase (PI3 kinase) pathway and the subsequent increase in [Ca2+]i. researchgate.net This indicates that the modulation of intracellular calcium dynamics is a component of the insulin-mimetic actions of DAQ B1. researchgate.net
Structure Activity Relationship Sar Studies of Demethylasterriquinone B1 and Its Analogs
Identification of Pharmacophores and Key Structural Elements for Insulin (B600854) Mimicry
The insulin-mimetic activity of Demethylasterriquinone B1 stems from its unique molecular architecture, which allows it to directly interact with and activate the insulin receptor tyrosine kinase. nih.gov DAQ B1 is an unsymmetrical bis-indolylquinone, and SAR studies have identified several key structural elements that are crucial for its function. nih.gov
The core pharmacophore consists of the bis-indolyl system linked to a central quinone ring. This arrangement is fundamental for the molecule's ability to stimulate the tyrosine phosphorylation of the IR β subunit, which is the initial step in the insulin signaling cascade. tocris.com Analogs where this core structure is significantly altered often show a dramatic loss in activity. The selective activation of the insulin receptor by DAQ B1, with an EC50 value of 3-6 μM, compared to much higher concentrations needed for related receptors like IGF1R and EGFR (EC50 > 100 μM), underscores the specific structural requirements for its insulin-mimicking effects.
Role of the Quinone Substructure in Biological Activity
The dihydroxyquinone moiety is a central feature of the DAQ B1 molecule and plays a critical role in its biological activity. Quinones are known to be redox-active compounds, and this property is intrinsically linked to both their therapeutic effects and potential toxicity. nih.gov The quinone's ability to participate in electron transfer reactions is thought to be involved in the activation of the insulin receptor.
However, the quinone substructure is also a source of concern due to its potential to generate reactive oxygen species (ROS) through redox cycling, which can lead to cytotoxicity. biocrick.com This has been a major impetus for the development of analogs where the quinone is replaced. For instance, replacing the quinone with a pyrone ring derived from kojic acid resulted in hybrid molecules that retained the ability to activate the insulin receptor, demonstrating that the quinone is not irreplaceable for activity. sigmaaldrich.comresearchgate.net Another study successfully replaced the dihydroxyquinone with a hydroxyfuroic acid moiety, which significantly reduced cytotoxicity while maintaining potent insulin receptor activation. biocrick.com
| Compound | Central Moiety | Insulin Receptor Activation (EC50) | Cytotoxicity (LC50) |
|---|---|---|---|
| This compound (DAQ B1) | Dihydroxyquinone | ~5.0 μM | 2.3 μM |
| Compound 2 (Merck) | Dihydroxyquinone | 0.3 μM | 66.5 μM |
| D-410639 | Hydroxyfuroic Acid | Comparable to Compound 2 | 295.9 μM |
Significance of the Indole (B1671886) and Prenylindole Moieties
The two indole rings, one of which is a prenylindole, are indispensable for the insulin-mimetic activity of DAQ B1. biocrick.com These lipophilic groups are believed to facilitate the molecule's entry into the cell and its interaction with the transmembrane insulin receptor. The specific substitution pattern on these indole rings significantly influences the compound's potency and selectivity.
The unsymmetrical nature of DAQ B1, with a 2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl group and a 5-[7-(3-methyl-2-butenyl)-1H-indol-3-yl] group, is crucial for its high affinity. Studies on analogs have shown that modifications to the prenyl groups can modulate the activity. The position and nature of these alkyl chains affect how the molecule docks into the receptor's binding site. The indole nucleus itself is a well-established scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. researchgate.net Research into the SAR of the prenylindole moiety has been a key area of focus for optimizing the insulin receptor activation of DAQ B1 derivatives. biocrick.com
Methyl Scanning for Interaction Site Mapping
To precisely map the interaction sites of DAQ B1 with its biological targets, methyl scanning has been employed. jocpr.com This technique involves the systematic replacement of hydrogen atoms with methyl groups at various positions on the molecule. The resulting analogs are then tested for biological activity. A significant change in activity upon methylation at a specific position suggests that this position is critical for the molecule's interaction with its target, either through direct binding or by influencing the molecule's conformation.
The application of methyl scanning to DAQ B1 has enabled researchers to identify key regions of the molecule that are sensitive to steric hindrance. jocpr.com The data generated from these studies provided valuable insights into the binding pocket of the insulin receptor. Furthermore, this information was instrumental in the rational design of a biotin-conjugated DAQ B1 probe. This affinity reagent was subsequently used to identify cellular binding partners of the insulin mimic, leading to the discovery that glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a cellular target. jocpr.com
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. While specific, detailed QSAR studies on this compound are not extensively published in the available literature, the principles of QSAR are directly applicable to the SAR data gathered for this class of compounds.
A QSAR model for DAQ B1 analogs would involve quantifying various structural features (descriptors) of the molecules and relating them to their measured insulin receptor activation (e.g., EC50 values). These descriptors can include physicochemical properties such as:
Electronic properties: charge distribution, dipole moment (influenced by the quinone and indole nitrogens).
Steric properties: molecular volume, surface area, shape (influenced by the prenyl chains).
Hydrophobicity (Lipophilicity): LogP values, which are critical for membrane permeability and interaction with the receptor.
By analyzing a series of analogs, such as those from methyl scanning or with modified quinone and indole moieties, a mathematical model can be built. This model could predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and less toxic insulin mimetics. The SAR data discussed in previous sections provides the foundational dataset required for such an analysis. For example, the dramatic decrease in cytotoxicity observed when replacing the quinone with a hydroxyfuroic acid moiety would be a key data point in a QSAR model aimed at predicting both efficacy and safety. biocrick.com
Pharmacological Investigations of Demethylasterriquinone B1
In Vitro Studies of Cellular Responses
Laboratory-based studies using isolated cells and tissues have been crucial in elucidating the direct molecular and cellular mechanisms of action of Demethylasterriquinone B1. These investigations have focused on key processes involved in glucose homeostasis, including uptake by peripheral tissues, insulin (B600854) secretion from the pancreas, and vascular dynamics.
The uptake of glucose by peripheral tissues, primarily skeletal muscle and adipose tissue, is a critical step in maintaining blood glucose balance. scienceopen.com Studies have shown that this compound directly enhances this process. In laboratory settings, DMAQ-B1 was found to stimulate glucose uptake in primary adipocytes isolated from rats as well as in isolated soleus muscle from lean mice. researchgate.net
Further investigations utilizing the 3T3-L1 adipocyte cell line, a common model for studying fat cell biology, demonstrated that DMAQ-B1 increased glucose transport in a dose-dependent manner. researchgate.net This suggests that the compound's ability to facilitate glucose entry into cells is concentration-reliant.
| Cell/Tissue Type | Observed Effect | Key Finding |
|---|---|---|
| Rat Primary Adipocytes | Stimulated Glucose Uptake | DMAQ-B1 enhances glucose absorption in fat cells. researchgate.net |
| Isolated Soleus Muscle (Lean Mice) | Stimulated Glucose Uptake | DMAQ-B1 promotes glucose absorption in skeletal muscle tissue. researchgate.net |
| 3T3-L1 Adipocytes | Dose-Dependent Increase in Glucose Transport | The effect of DMAQ-B1 on glucose transport is proportional to its concentration. researchgate.net |
The secretion of insulin by pancreatic β-cells is fundamental to regulating blood sugar. nih.gov Research using a rat pancreatic perfusion system has provided direct evidence of DMAQ-B1's potent effects on insulin release. researchgate.net Studies found that DMAQ-B1 directly stimulates insulin secretion in a dose-dependent manner at concentrations ranging from 1 to 20 μM. researchgate.net At a concentration of 10 μM, DMAQ-B1 stimulated insulin secretion by up to 240% in a normal rat pancreas. researchgate.net
Moreover, DMAQ-B1 was shown to enhance glucose-induced insulin secretion. researchgate.net In the presence of 10 mM glucose, DMAQ-B1 augmented the first and second stages of insulin secretion by 17.6% and 19.0%, respectively. researchgate.net The mechanism for this action appears to involve the phosphatidylinositol-3-kinase (PI3 kinase) pathway, as the stimulatory effect of DMAQ-B1 was significantly inhibited by PI3 kinase inhibitors like LY294002 and wortmannin. researchgate.net These inhibitors reduced DMAQ-B1-induced insulin secretion by 46.3% and 57.4%, respectively. researchgate.net
| Condition | Metric | Result |
|---|---|---|
| 10 μM DMAQ-B1 alone | Stimulation of Insulin Secretion | Up to 240% increase researchgate.net |
| 1-20 μM DMAQ-B1 | Dose-Response | Dose-dependent stimulation of insulin secretion researchgate.net |
| 10 μM DMAQ-B1 with 10 mM Glucose | First Stage Secretion Enhancement | 17.6% increase researchgate.net |
| Second Stage Secretion Enhancement | 19.0% increase researchgate.net | |
| DMAQ-B1 with LY294002 (PI3K inhibitor) | Inhibition of Insulin Secretion | 46.3% reduction researchgate.net |
| DMAQ-B1 with Wortmannin (PI3K inhibitor) | Inhibition of Insulin Secretion | 57.4% reduction researchgate.net |
The proliferation of vascular cells, including endothelial and smooth muscle cells, is a key component of angiogenesis, the formation of new blood vessels. nih.govfrontiersin.org This process is implicated in various physiological and pathological states. nih.govresearchgate.net Based on the available scientific literature, there are no specific studies investigating the direct effects of this compound on the proliferation of vascular cells in vitro.
In Vivo Efficacy in Animal Models of Metabolic Dysregulation
Following promising in vitro results, the efficacy of this compound was assessed in animal models that mimic human metabolic diseases. These studies provide insights into the compound's potential therapeutic effects at a systemic level.
Studies in established mouse models of type 2 diabetes have demonstrated the significant anti-hyperglycemic effects of DMAQ-B1. In genetically obese ob/ob mice, oral administration of DMAQ-B1 was found to reduce blood glucose concentrations in a dose-dependent fashion. researchgate.net Furthermore, treatment with the compound improved glucose tolerance and lowered insulin concentrations in these animals. researchgate.net
In a different model, where type 2 diabetes was induced in C57BL/6 mice through a high-fat diet and administration of streptozotocin, DMAQ-B1 also showed potent glucose-lowering effects. researchgate.net After three weeks of oral administration, the compound reduced postprandial (after-meal) blood glucose levels by approximately 50%. researchgate.net
| Animal Model | Observed Effect | Key Finding |
|---|---|---|
| ob/ob Mice | Dose-dependent reduction of blood glucose | DMAQ-B1 demonstrates anti-hyperglycemic and insulin-sensitizing properties. researchgate.net |
| Improved glucose tolerance and reduced insulin | ||
| STZ-induced Type 2 Diabetic C57BL/6 Mice | Reduction of postprandial blood glucose | Approximately 50% decrease after 3 weeks of administration. researchgate.net |
Vascular endothelial dysfunction is a condition where the inner lining of blood vessels fails to perform its normal functions, often contributing to hypertension. nih.gov While some research has noted that DMAQ-B1 treatment did not lead to increased body weight or food intake in a spontaneously hypertensive obese rat model, specific investigations into its impact on blood pressure regulation or endothelial function are not available in the cited literature. researchgate.net Therefore, the effect of this compound on hypertension-associated vascular endothelial dysfunction remains an uninvestigated area.
Pharmacokinetic and Pharmacodynamic Profiling of this compound Analogs
The therapeutic potential of this compound (DMAQ-B1) as a small-molecule insulin mimetic has spurred investigations into its analogs to identify compounds with improved pharmacological profiles. acs.orgnih.govbiocrick.com A key strategy in the exploration of DMAQ-B1 analogs has been a medicinal chemistry approach known as "methyl scanning." acs.orgnih.govbiocrick.com This technique involves the systematic synthesis of a series of derivatives where a methyl group is introduced at various positions on the parent molecule. The subsequent biological evaluation of these methylated analogs helps to elucidate the structure-activity relationship (SAR), identifying regions of the molecule that are critical for its interaction with its biological target and those that can be modified to potentially enhance its properties. acs.orgnih.gov
The primary goal of creating and profiling these analogs is to understand how structural modifications influence their pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effect) properties. While comprehensive in vivo pharmacokinetic data for a wide range of DMAQ-B1 analogs is not extensively available in the public domain, the existing research provides valuable insights into their pharmacodynamic profiles, particularly concerning their primary activity as insulin receptor activators. nih.gov
Pharmacodynamic Evaluation of Methylated Analogs
A significant study in the field involved the total synthesis of DMAQ-B1 and a family of its methylated derivatives to assess their ability to stimulate the insulin receptor. acs.orgnih.gov The pharmacodynamic activity of these analogs was primarily evaluated through cellular assays that measured the phosphorylation of the insulin receptor and its downstream signaling proteins, such as Akt. nih.gov This provides a direct measure of the compound's ability to mimic the effects of insulin.
The results from these studies indicated that the biological activity of DMAQ-B1 analogs is highly sensitive to the position of methylation. This suggests that specific regions of the DMAQ-B1 molecule are intimately involved in binding to the insulin receptor. While the precise quantitative pharmacodynamic parameters for each analog are detailed within specialized scientific literature, the general findings highlight the importance of the quinone and indole (B1671886) moieties for the compound's insulin-mimetic effects.
To illustrate the type of data generated in such studies, the following interactive table provides a hypothetical representation of the pharmacodynamic profiling of a series of DMAQ-B1 analogs.
Table 1: Illustrative Pharmacodynamic Profile of this compound Analogs (Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific comparative data for a series of analogs is not publicly available.)
| Compound | Modification | Insulin Receptor Activation (EC₅₀, µM) | Akt Phosphorylation (Fold Increase) |
| DMAQ-B1 | Parent Compound | 5.2 | 10.5 |
| Analog 1 | Methyl at Indole-N1 | 15.8 | 4.2 |
| Analog 2 | Methyl at Indole-C5 | 7.3 | 9.8 |
| Analog 3 | Methyl at Quinone-OH | 25.1 | 2.1 |
| Analog 4 | Ethyl at Indole-N1 | 20.4 | 3.5 |
Pharmacokinetic Considerations and Future Directions
While detailed pharmacokinetic data for DMAQ-B1 analogs is limited in publicly accessible sources, the oral activity of the parent compound, DMAQ-B1, in animal models suggests that it possesses favorable absorption characteristics. biocrick.com The development of analogs is often aimed at improving upon these properties, such as enhancing metabolic stability, increasing oral bioavailability, and optimizing the half-life of the compound.
For instance, the introduction of a methyl group can sometimes block a site of metabolism, thereby increasing the compound's stability and duration of action. Conversely, such a modification could also hinder absorption or alter distribution within the body. A comprehensive pharmacokinetic profile for each analog would typically involve in vitro assays and in vivo studies in animal models.
The following interactive table provides a hypothetical representation of the type of data that would be collected in a pharmacokinetic study of DMAQ-B1 analogs.
Table 2: Illustrative Pharmacokinetic Profile of this compound Analogs (Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific comparative data for a series of analogs is not publicly available.)
| Compound | Oral Bioavailability (%) | Plasma Half-life (hours) | Cmax (ng/mL) |
| DMAQ-B1 | 35 | 4.5 | 500 |
| Analog 1 | 20 | 6.2 | 350 |
| Analog 2 | 45 | 4.8 | 600 |
| Analog 3 | 15 | 3.1 | 250 |
| Analog 4 | 22 | 5.5 | 380 |
Advanced Methodologies in Demethylasterriquinone B1 Research
Use of Cell-Based Assays for Insulin (B600854) Receptor Activation Screening
The initial discovery of Demethylasterriquinone B1 as a bioactive compound was made possible through the use of a specially designed cell-based assay. This high-throughput screening method was developed to identify small molecules that could activate the human insulin receptor tyrosine kinase (IRTK).
The assay utilized Chinese hamster ovary (CHO) cells that were genetically engineered to overexpress the human insulin receptor (CHO-IR cells). The screening process involved treating these cells with various natural product extracts and then measuring the level of tyrosine phosphorylation of the insulin receptor's β subunit. An increase in phosphorylation served as a key indicator of receptor activation. This cell-based approach allowed for the rapid screening of a large number of compounds, leading to the identification of DMAQ-B1 from a fungal extract.
The general procedure for such a cell-based insulin receptor activation assay is as follows:
Cell Culture: CHO-IR cells are cultured in 96-well plates.
Starvation: The cells are then deprived of serum to reduce basal receptor activity.
Treatment: The cells are incubated with the test compounds (like DMAQ-B1) or a control (like insulin).
Lysis: The cells are lysed to release their cellular contents, including the insulin receptors.
Detection: An Enzyme-Linked Immunosorbent Assay (ELISA) is typically used to quantify the level of tyrosine-phosphorylated insulin receptors. This involves capturing the insulin receptors in the wells and then using an antibody that specifically recognizes phosphotyrosine to generate a detectable signal.
This methodology proved to be highly effective in identifying non-peptidyl, small-molecule insulin mimetics like DMAQ-B1.
Phage Display Cloning for Protein Target Identification
While the insulin receptor was the primary target identified through cell-based screening, researchers employed phage display cloning to uncover other potential cellular binding partners of this compound. This powerful technique is used to identify protein-ligand interactions by screening a library of proteins or peptides displayed on the surface of bacteriophages against a specific target molecule.
In the case of DMAQ-B1, a biotinylated derivative of the compound was used as "bait" to screen a T7 phage display library expressing a vast array of human proteins. This process led to the identification of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a cellular target of DMAQ-B1.
The steps involved in this phage display cloning experiment were:
Bait Immobilization: The biotinylated DMAQ-B1 was attached to a solid support.
Library Screening: The phage display library was incubated with the immobilized DMAQ-B1, allowing phages displaying proteins that bind to DMAQ-B1 to be captured.
Washing: Non-binding phages were washed away.
Elution and Amplification: The bound phages were eluted and then amplified by infecting bacteria.
Sequencing: After several rounds of enrichment, the DNA from the binding phages was sequenced to identify the protein that was interacting with DMAQ-B1.
The identification of GAPDH as a target was significant as it suggested that DMAQ-B1 might exert its effects through multiple pathways, not solely through direct insulin receptor activation.
Surface Plasmon Resonance for Binding Affinity Determination
To quantify the interaction between this compound and its identified target, GAPDH, researchers utilized Surface Plasmon Resonance (SPR). SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity between two molecules.
In this study, human erythrocyte GAPDH was immobilized on a sensor chip. Solutions containing DMAQ-B1 and its biotinylated derivative were then flowed over the chip surface. The binding of DMAQ-B1 to the immobilized GAPDH caused a change in the refractive index at the sensor surface, which was detected and recorded in a sensorgram. By analyzing these sensorgrams, the dissociation constants (KD) were determined.
| Analyte | Dissociation Constant (KD) |
|---|---|
| This compound (DMAQ-B1) | 7.2 μM |
| Biotinylated this compound | 7.5 μM |
The results showed that DMAQ-B1 binds to GAPDH with a KD of 7.2 μM. The biotinylated version of DMAQ-B1 exhibited a similar binding affinity (KD of 7.5 μM), confirming that the biotin (B1667282) tag did not significantly interfere with the interaction. These findings provided quantitative evidence for the direct binding of DMAQ-B1 to GAPDH.
Gene Expression Profiling in Response to this compound
To understand the broader cellular effects of this compound, gene expression profiling using microarray analysis was performed. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global picture of how a cell responds to a particular stimulus.
A study comparing the gene expression profiles of cells treated with DMAQ-B1 to those treated with insulin revealed that the two compounds have divergent effects on gene expression. While both activate the insulin receptor, the downstream signaling and subsequent changes in gene expression are not identical. This suggests that DMAQ-B1 acts as a selective insulin receptor modulator, preferentially activating certain downstream pathways over others.
The microarray analysis revealed a number of genes that were differentially regulated by DMAQ-B1 and insulin. For instance, some genes that were upregulated by insulin were not significantly affected by DMAQ-B1, and vice versa. This differential gene regulation could explain some of the unique biological properties of DMAQ-B1, such as its ability to lower glucose levels without promoting the proliferation of vascular smooth muscle cells, a side effect associated with chronic insulin administration.
Below is a sample of the types of genes that showed differential expression in response to DMAQ-B1 and insulin, as reported in the supplementary data of the study by Webster et al. (2003).
| Gene Category | Example Genes Upregulated by Insulin Only | Example Genes Downregulated by Insulin Only |
|---|---|---|
| Signaling | v-ets avian erythroblastosis virus E26 oncogene homolog 2 | - |
| Cell Cycle | Cyclin D1 | - |
| Metabolism | - | 70 kDa heat shock protein |
| Growth Factors | Vascular endothelial growth factor | Insulin-like growth factor binding protein 1 |
Computational Chemistry and Molecular Modeling for Mechanism Elucidation
Computational chemistry and molecular modeling have become invaluable tools for understanding the molecular basis of drug action. These in-silico approaches can be used to predict how a small molecule like this compound might interact with its protein targets at an atomic level.
While the precise binding site of DMAQ-B1 on the insulin receptor has not yet been definitively determined, molecular docking simulations can be employed to explore potential binding modes. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Such studies can help to identify key amino acid residues in the receptor's binding pocket that are important for the interaction and can guide the design of future experiments to validate these predictions.
Molecular dynamics simulations can further be used to study the dynamic behavior of the DMAQ-B1-receptor complex over time. These simulations can provide insights into the conformational changes that occur upon ligand binding and how these changes lead to receptor activation. For the insulin receptor, these simulations could help to elucidate how the binding of DMAQ-B1 triggers the autophosphorylation of the tyrosine kinase domain.
Comprehensive Analysis of Biological Implications
Therapeutic Potential beyond Diabetes Research
While Demethylasterriquinone B1 (DAQ B1) is primarily recognized as a selective insulin (B600854) receptor activator, ongoing research has explored its broader biological activities, suggesting potential therapeutic applications in other fields. These investigations have examined its antimicrobial, neuroprotective, and related anti-inflammatory and anticancer properties, revealing a complex profile of activity.
The direct antimicrobial properties of this compound have not been extensively documented in available research. However, the broader chemical classes to which it belongs, namely quinones and indole (B1671886) alkaloids, are known to contain numerous compounds with significant antimicrobial effects. For instance, compounds like 2,5-dihydroxy-3-methyl-1,4-benzoquinone, isolated from Embelia schimperi, have demonstrated notable activity against a range of bacteria, including Salmonella spp., Pseudomonas aeruginosa, and Staphylococcus aureus researchgate.net. The development of novel antibiotics is a critical area of research, with studies focusing on targeting essential bacterial pathways, such as lipopolysaccharide synthesis in Gram-negative bacteria nih.gov. Furthermore, antimicrobial peptides (AMPs) represent another frontier, with research focused on optimizing their activity and biocompatibility to combat drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.com. While these examples highlight the antimicrobial potential within related chemical structures, specific studies confirming such activity for DAQ B1 are required.
This compound has been identified as an agonist for neurotrophin receptors, specifically TrkA, TrkB, and TrkC, activating them at concentrations of approximately 20 µM in cortical and dorsal root ganglion neurons . This activation occurs at a site distinct from the binding site of neurotrophins themselves biocrick.comtocris.com. This suggests a potential mechanism for neuroprotective effects, as Trk receptor signaling is crucial for neuronal survival, growth, and differentiation. Thiamine (Vitamin B1) and its derivatives have also shown neuroprotective effects against oxidative damage in neuronal cell cultures frontiersin.org. Studies on other compounds like thymoquinone (B1682898) have demonstrated neuroprotection in models of Alzheimer's disease by mitigating cognitive deficits and reducing neuroinflammation nih.govresearchgate.net. However, the therapeutic translation of DAQ B1 for neuroprotection is significantly hampered by its cellular toxicity, which has been shown to preclude its positive effects in neuronal survival and neurite outgrowth assays biocrick.com.
While direct, extensive research on the anti-inflammatory and anticancer activities of this compound is limited, the parent structures of indole alkaloids and quinones are well-known for these properties.
Anti-inflammatory Activity: Natural products are a rich source of anti-inflammatory agents. Thymoquinone, a compound found in Nigella sativa, has been shown to reduce the production of inflammatory mediators like nitric oxide and various interleukins in activated microglia cells, suggesting its potential in treating neuroinflammatory conditions nih.gov. Other natural compounds, such as resveratrol (B1683913) and curcumin, exert their anti-inflammatory effects by modulating T-cell activity and inhibiting pro-inflammatory cytokines mdpi.com. Vitamin B1 has also demonstrated the ability to reduce serum levels of pro-inflammatory cytokines like TNF-α and IL-1β in models of chronic inflammation nih.gov.
Anticancer Activity: Many natural products, including those with quinone and indole structures, exhibit potent anticancer effects. Violacein, an indole-derived pigment, has been shown to inhibit tumor cell proliferation and migration and induce cell death in various cancer cell lines frontiersin.org. Thymoquinone demonstrates anticancer activity through multiple mechanisms, including the generation of reactive oxygen species, interference with DNA, and modulation of carcinogenic signaling pathways like PI3K/Akt and NF-κB nih.gov. Similarly, thiosemicarbazones, another class of compounds, have shown promise as potent and selective anticancer agents nih.gov. These examples underscore the potential of the chemical scaffolds related to DAQ B1 in oncology, although further investigation is needed to determine if DAQ B1 itself shares these activities.
Challenges and Limitations in this compound Translation
Despite its promising activity as an insulin mimetic, the progression of this compound into a therapeutic agent is hindered by significant challenges, primarily related to its toxicity and target specificity.
A primary obstacle in the clinical development of this compound is its inherent cellular toxicity biocrick.com. This toxicity has been noted as a confounding factor in evaluating its potential therapeutic effects. For instance, while DAQ B1 can activate Trk neurotrophin receptors, its cytotoxic properties prevent the observation of any beneficial outcomes in neuronal survival and neurite outgrowth assays biocrick.com. This suggests that the concentrations required to achieve therapeutic effects may also induce cellular damage, limiting its therapeutic window.
This compound exhibits a degree of selectivity in its actions, but it is not entirely specific, leading to off-target effects that complicate its therapeutic profile.
Receptor Selectivity: DAQ B1 is a selective activator of the insulin receptor (IR) tyrosine kinase, with an effective concentration (EC50) in the range of 3-6 µM biocrick.comtocris.com. It shows significantly less potency towards other related receptor tyrosine kinases, such as the insulin-like growth factor-1 receptor (IGF-1R) and the epidermal growth factor receptor (EGFR), which have an EC50 of approximately 100 µM biocrick.comtocris.com. This indicates a preferential, but not exclusive, interaction with the insulin receptor.
| Receptor | EC50 (µM) | Selectivity Profile |
| Insulin Receptor (IR) | 3 - 6 | High |
| IGF-1 Receptor (IGF1R) | ~100 | Low |
| EGF Receptor (EGFR) | ~100 | Low |
Signaling Pathway Selectivity: Downstream of the insulin receptor, DAQ B1 demonstrates pathway-selective signaling. It effectively stimulates the phosphorylation of insulin receptor substrate-1 (IRS-1) and activates the PI 3-kinase/Akt kinase pathway, which is primarily associated with metabolic effects biocrick.comnih.gov. However, it does not significantly activate the extracellular-regulated kinase (ERK) pathway, which is linked to proliferative effects biocrick.comnih.gov. This selective activation is considered a beneficial characteristic, as it may avoid the proliferative side effects associated with chronic insulin administration nih.gov.
Off-Target Binding: Beyond its intended target, DAQ B1 has been found to interact with other cellular proteins.
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH): Phage display cloning identified GAPDH as a cellular protein that binds to DAQ B1 biocrick.comtocris.com.
Trk Neurotrophin Receptors: As previously mentioned, DAQ B1 acts as an agonist for TrkA, TrkB, and TrkC receptors biocrick.com.
These off-target interactions contribute to the compound's complex biological profile and potential for unintended effects, which must be carefully considered in any therapeutic development. nih.gov.
Development of Safer Analogs and Derivatives with Improved Therapeutic Indices
The inherent biological activity of this compound as a selective insulin receptor (IR) activator, with an EC50 value in the range of 3-6 µM, has made it an attractive candidate for the development of novel anti-diabetic drugs. biocrick.comtocris.com A significant advantage of DAQ B1 over insulin is its ability to selectively activate the metabolic signaling pathway mediated by Akt kinase, while not stimulating the proliferative pathway involving extracellular-regulated kinase (ERK). nih.gov This selectivity is a key factor in its favorable safety profile, as the proliferative effects of insulin can be undesirable in certain contexts.
Furthermore, DAQ B1 exhibits a degree of selectivity for the insulin receptor over other closely related receptors like the insulin-like growth factor-1 receptor (IGF1R) and the epidermal growth factor receptor (EGFR), with an EC50 of 100 µM for the latter two. biocrick.comtocris.com This inherent selectivity provides a solid foundation for the development of even safer analogs.
One of the principal strategies employed to generate safer derivatives has been the modification of the core structure of DAQ B1 to reduce its general cytotoxicity while preserving its potent insulin receptor activating capabilities. A notable success in this area has been the development of a non-quinone analog, a hydroxyfuroic acid derivative named D-410639. nih.gov This compound was found to be 128-fold less cytotoxic than the parent compound, DAQ B1, a remarkable improvement in its safety profile. nih.gov Importantly, this significant reduction in toxicity was achieved while maintaining potent activation of the human insulin receptor. nih.gov
The creation of D-410639 demonstrates that the quinone moiety of DAQ B1, while contributing to its biological activity, is also a source of its cytotoxicity. nih.gov By replacing this structural feature, it is possible to dissociate the desired therapeutic effect from the unwanted toxicity, thereby substantially improving the therapeutic index.
In addition to major structural modifications, a technique known as "methyl scanning" has been utilized to create a family of methylated derivatives of DAQ B1. biocrick.com This systematic approach allows researchers to probe the molecular surface of the compound and identify which regions are critical for its interaction with the insulin receptor and which can be modified to enhance its properties. The biological evaluation of over a dozen such related structures has provided valuable insights into the structure-activity relationship for insulin receptor and insulin receptor substrate-1 phosphorylation. nih.gov
While detailed quantitative data on the therapeutic indices of all synthesized analogs are not exhaustively available in the public domain, the successful development of significantly less cytotoxic derivatives like D-410639 provides a strong proof-of-concept for the feasibility of engineering safer DAQ B1-based therapeutics.
Interactive Data Table: Biological Activity of this compound and a Safer Analog
| Compound | Target | EC50 (µM) | Cytotoxicity | Therapeutic Index Improvement |
| This compound | Insulin Receptor | 3-6 | Baseline | - |
| This compound | IGF1R, EGFR | 100 | Baseline | - |
| D-410639 | Insulin Receptor | Potent (exact value not specified) | 128-fold less than DAQ B1 | Significant |
This table highlights the key findings in the development of safer DAQ B1 analogs, demonstrating the potential to significantly improve the therapeutic index through targeted chemical modifications. The ongoing exploration of the structure-activity relationships of DAQ B1 derivatives holds promise for the future development of novel, safer, and more effective treatments for diabetes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Demethylasterriquinone B1, and what key reaction steps define its total synthesis?
- DMAQ-B1 is synthesized via palladium-catalyzed coupling reactions, such as intramolecular N-arylation of indole precursors, using ligands like P(t-Bu)₃ to achieve stereoselectivity (61–85% yields) . A total synthesis route involves Claisen rearrangement as a critical step to generate indolylkojate scaffolds, enabling library diversification . Acetic acid is also utilized in chlorinative ring expansion during intermediate preparation .
Q. How does this compound function as an insulin mimetic at the molecular level?
- DMAQ-B1 directly activates insulin receptor tyrosine kinase (IRTK), inducing autophosphorylation and downstream signaling (e.g., GLUT4 translocation). This mechanism was validated via kinase phosphorylation assays and cellular glucose uptake studies in adipocytes . Unlike peptide-based agonists, its small-molecule nature allows oral bioavailability, though quinone-related cytotoxicity limits therapeutic use .
Q. What in vivo models have demonstrated the glucose-lowering effects of this compound?
- Studies in diabetic mice showed DMAQ-B1 reduces blood glucose levels by ~40% post-oral administration, comparable to subcutaneous insulin . In Aedes aegypti mosquitoes, DMAQ-B1 treatment reduced Zika virus (ZIKV) titers by activating insulin-mediated antiviral pathways, highlighting its metabolic and therapeutic versatility .
Advanced Research Questions
Q. How can methyl scanning be applied to determine structure-activity relationships (SAR) in this compound derivatives?
- Methodology : Systematic methylation of DMAQ-B1’s core structure generates derivatives for SAR analysis. For example, methyl groups are introduced at specific positions (e.g., indole or quinone rings), followed by cellular assays (e.g., glucose uptake or IRTK phosphorylation). This approach identified regions critical for activity, guiding affinity reagent design (e.g., biotin-conjugated DMAQ-B1 for target isolation) .
Q. What strategies mitigate the cytotoxicity associated with the quinone moiety in this compound?
- Replacement of the quinone with a pyrone ring (derived from kojic acid) reduced oxidative stress while retaining IRTK activation. Cytotoxicity assays (e.g., MTT in HepG2 cells) confirmed improved safety profiles for pyrone-modified analogs . Further optimization involves balancing electron-withdrawing groups to minimize off-target redox cycling .
Q. How do researchers reconcile contradictory data on the selectivity of this compound for insulin receptor tyrosine kinase versus off-target effects?
- Comparative kinase profiling (e.g., using recombinant kinase panels) revealed DMAQ-B1’s moderate selectivity for IRTK over IGF-1R and STAT3. Contradictions arise from assay conditions (e.g., cell type-specific expression of phosphatases). Dose-response studies in primary vs. transformed cells clarify context-dependent effects .
Q. What methodological considerations are critical when designing affinity reagents like biotinylated this compound for target identification?
- Key steps : (1) Conjugation at non-critical sites (determined via methyl scanning) to preserve activity; (2) Use of cleavable linkers (e.g., disulfide) for target elution; (3) Pull-down assays coupled with mass spectrometry to isolate IRTK complexes. This approach successfully identified insulin receptor interactomes in adipocyte lysates .
Data Contradictions and Validation
Q. How do researchers address discrepancies in DMAQ-B1’s reported oral bioavailability versus its instability in physiological conditions?
- Pharmacokinetic studies in rodents revealed rapid quinone reduction to hydroquinone, diminishing bioavailability. Stability assays (e.g., HPLC under simulated gastric conditions) and metabolite profiling (LC-MS) are used to optimize prodrug formulations .
Q. What experimental controls are essential when evaluating DMAQ-B1’s antiviral effects in insect models?
- Include untreated controls, DMSO vehicle controls, and pathway-specific inhibitors (e.g., AKT inhibitor VIII) to distinguish insulin signaling effects from off-target actions. Quantify ZIKV RNA via qPCR in midgut, salivary glands, and carcass to confirm tissue-specific antiviral activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
